3'-Methoxybiphenyl-4-sulfonyl chloride
Overview
Description
3’-Methoxybiphenyl-4-sulfonyl chloride is an organic compound with the molecular formula C13H11ClO3S. It is a derivative of biphenyl, where a methoxy group is attached to the third position of one phenyl ring, and a sulfonyl chloride group is attached to the fourth position of the other phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxybiphenyl-4-sulfonyl chloride typically involves the sulfonylation of 3’-methoxybiphenyl. One common method is to react 3’-methoxybiphenyl with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
3’-Methoxybiphenyl+Chlorosulfonic acid→3’-Methoxybiphenyl-4-sulfonyl chloride+Hydrochloric acid
The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
In industrial settings, the production of 3’-Methoxybiphenyl-4-sulfonyl chloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
3’-Methoxybiphenyl-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonate thioesters, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Reduction Reactions: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether solvents.
Oxidation Reactions: Potassium permanganate in aqueous or alkaline conditions is used for oxidation.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Carboxylic Acids: Formed by the oxidation of the methoxy group.
Scientific Research Applications
3’-Methoxybiphenyl-4-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers
Mechanism of Action
The mechanism of action of 3’-Methoxybiphenyl-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds. These reactions are often used to modify the structure and function of target molecules, such as proteins or small organic compounds .
Comparison with Similar Compounds
Similar Compounds
4’-Methoxybiphenyl-4-sulfonyl chloride: Similar structure but with the methoxy group at the fourth position.
4’-Methylbiphenyl-4-sulfonyl chloride: Similar structure but with a methyl group instead of a methoxy group.
4’-Fluorobiphenyl-4-sulfonyl chloride: Similar structure but with a fluorine atom instead of a methoxy group.
Uniqueness
3’-Methoxybiphenyl-4-sulfonyl chloride is unique due to the specific positioning of the methoxy group, which can influence its reactivity and the types of products formed in chemical reactions. This unique structure can lead to different biological activities and applications compared to its analogs .
Properties
IUPAC Name |
4-(3-methoxyphenyl)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-17-12-4-2-3-11(9-12)10-5-7-13(8-6-10)18(14,15)16/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQBUJTYQXKLKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445492 | |
Record name | 3'-Methoxy[1,1'-biphenyl]-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186550-26-5 | |
Record name | 3'-Methoxy[1,1'-biphenyl]-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-Methoxybiphenyl-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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